

In-Depth Technical Guide: Crystal Structure Analysis of a Thiazolidine-Containing Acetamide Derivative

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Compound of Interest

Compound Name: *N*-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide

Cat. No.: B115924

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Disclaimer: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for **N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide**. To provide a representative and illustrative technical guide as requested, this document details the crystal structure analysis of a closely related and structurally significant compound: (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide. This analysis serves as a valuable reference for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of an acetamide moiety can further modulate their biological properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions that govern the packing of molecules in the solid state. This guide presents a detailed overview of the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, a compound featuring the core thiazolidine and acetamide functionalities.

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the compound to the collection and refinement of diffraction data.

Synthesis and Crystallization

The synthesis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide is achieved through a multi-step process. The final compound is purified and then crystallized to obtain single crystals of suitable quality for X-ray diffraction.

The title compound was synthesized and elemental analysis confirmed the chemical formula C12H12N2O3S.

X-ray Data Collection and Structure Refinement

A single crystal of the compound was subjected to X-ray diffraction analysis to determine its molecular structure. The data collection and structure refinement parameters are summarized in Table 1.

Table 1. Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C12H12N2O3S
Formula Weight	264.30
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	9.176(2) Å
b	10.457(3) Å
c	13.069(3) Å
α	90°
β	106.68(3)°
γ	90°
Volume	1201.2(5) Å ³
Z	4
Calculated Density	1.461 Mg/m ³
Absorption Coefficient	0.269 mm ⁻¹
F(000)	552
Data Collection	
Theta range for data collection	2.53 to 25.00°
Index ranges	-10≤h≤10, -12≤k≤12, -15≤l≤15
Reflections collected	8489
Independent reflections	2115 [R(int) = 0.0494]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	2115 / 0 / 163
Goodness-of-fit on F^2	1.036
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0433$, $wR_2 = 0.1097$
R indices (all data)	$R_1 = 0.0655$, $wR_2 = 0.1215$

Molecular and Crystal Structure

The crystal structure analysis reveals key conformational features and intermolecular interactions of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.

Molecular Conformation

The molecule adopts a Z conformation about the C=C double bond. The benzene ring is inclined to the mean plane of the thiazolidine ring by 20.34 (14) $^\circ$. The overall conformation is stabilized by an intramolecular S···O interaction.

Supramolecular Features and Hydrogen Bonding

In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that contribute to the stability of the crystal lattice. A summary of the hydrogen bond geometry is provided in Table 2.

Table 2. Hydrogen Bond Geometry (Å, $^\circ$)

D—H···A	d(D—H)	d(H···A)	d(D···A)	$\angle(DHA)$
N(1)— H(1A)···O(1)#1	0.86	2.06	2.910(3)	171

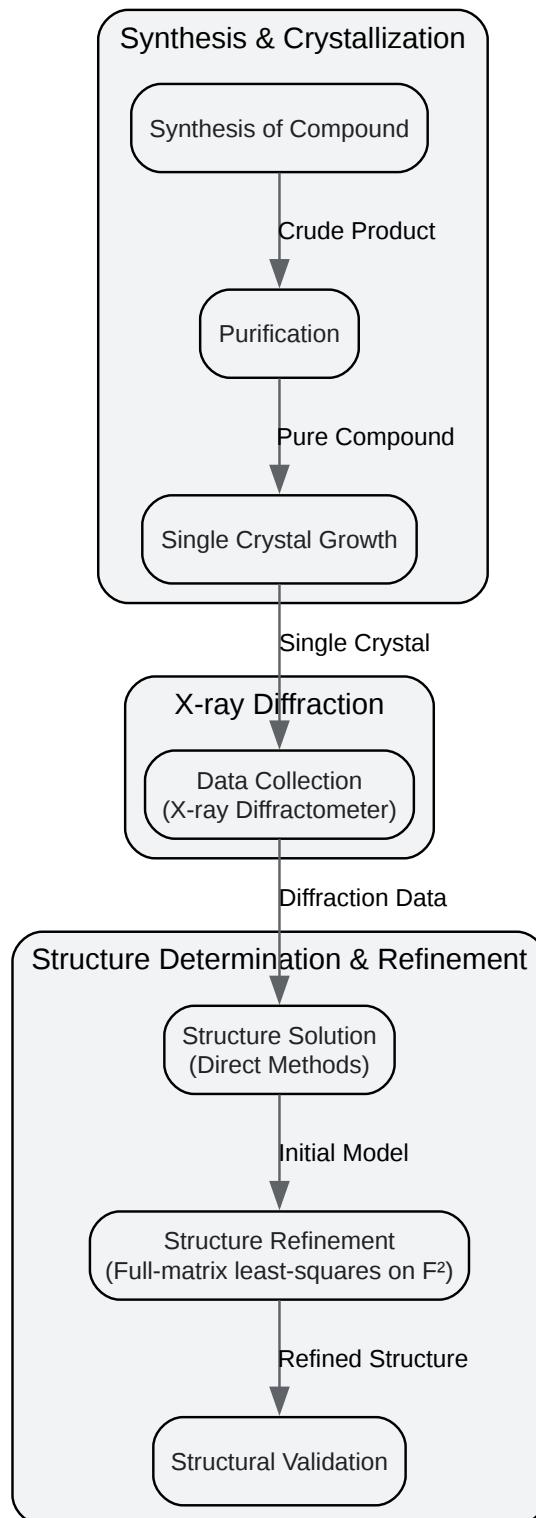
Symmetry transformations used to generate equivalent atoms: #1 x, -y+3/2, z-1/2

Data Visualization

Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.

Experimental Workflow for Crystal Structure Analysis

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Caption: Workflow for synthesis, data collection, and structure determination.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, a representative analog of the initially requested compound. The detailed experimental protocols, crystallographic data, and visualization of the workflow offer valuable insights for researchers in the field of medicinal chemistry and drug development. The structural information presented herein can aid in understanding the conformational preferences and intermolecular interactions of this important class of compounds, thereby supporting future efforts in the design and synthesis of novel therapeutic agents.

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